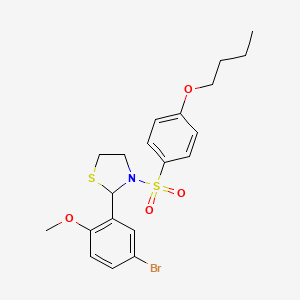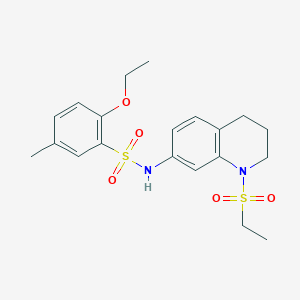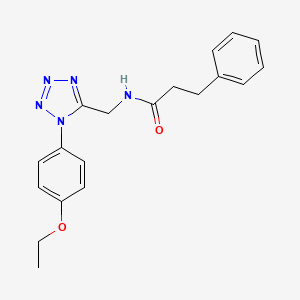
5-Nitro-8-quinolyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-8-quinolyl 2,4-dichlorobenzoate, commonly known as Nitroquine, is a chemical compound that has been extensively studied for its potential use in treating malaria. Malaria is a life-threatening disease caused by a parasite that is transmitted to humans through the bites of infected mosquitoes. Despite the availability of several antimalarial drugs, the emergence of drug-resistant strains of the parasite has become a major challenge in the fight against malaria. Nitroquine has shown promising results in preclinical studies as a potential new antimalarial drug.
Mechanism of Action
Nitroquine is believed to exert its antimalarial activity by interfering with the metabolism of the malaria parasite. Specifically, Nitroquine is thought to inhibit the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is essential for the parasite's survival. By inhibiting DHODH, Nitroquine disrupts the production of pyrimidine nucleotides, which are necessary for DNA synthesis and cell division in the parasite.
Biochemical and Physiological Effects:
Nitroquine has been shown to have low toxicity in animal studies. However, it has been reported to cause mild to moderate gastrointestinal side effects in some patients. In addition, Nitroquine has been shown to cause a slight increase in liver enzymes in some patients, although this effect is generally reversible and does not appear to be clinically significant.
Advantages and Limitations for Lab Experiments
One of the main advantages of Nitroquine is its potent antimalarial activity against both drug-sensitive and drug-resistant strains of the parasite. In addition, Nitroquine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as an antimalarial drug. However, one of the limitations of Nitroquine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain formulations.
Future Directions
There are several possible future directions for research on Nitroquine. One area of interest is the development of new formulations that can improve the solubility and bioavailability of Nitroquine. Another area of interest is the investigation of Nitroquine's potential use in combination with other antimalarial drugs to improve treatment outcomes and reduce the risk of drug resistance. Finally, further studies are needed to fully understand the mechanism of action of Nitroquine and to identify any potential long-term side effects.
Synthesis Methods
Nitroquine can be synthesized by reacting 5-nitro-8-quinolinecarboxylic acid with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Nitroquine as a yellow crystalline solid with a melting point of 174-175°C.
Scientific Research Applications
Nitroquine has been extensively studied for its potential use as an antimalarial drug. Preclinical studies have shown that Nitroquine has potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. In addition, Nitroquine has also been investigated for its potential use in treating other parasitic diseases such as leishmaniasis and trypanosomiasis.
properties
IUPAC Name |
(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUGYXWOBGQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jmjd7-IN-1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)